molecular formula C7H12O B3050676 7-Oxabicyclo[4.2.0]octane CAS No. 278-38-6

7-Oxabicyclo[4.2.0]octane

Cat. No.: B3050676
CAS No.: 278-38-6
M. Wt: 112.17 g/mol
InChI Key: KDBXRAQKSXYXFU-UHFFFAOYSA-N
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Description

7-Oxabicyclo[4.2.0]octane is a chemical compound that has been used in various scientific research . It is a key component in the synthesis of a range of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes .


Synthesis Analysis

The synthesis of this compound involves a one-pot procedure starting from terminal aryl alkynes and is catalyzed by a rhodium (I) complex . This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .


Molecular Structure Analysis

The molecular formula of this compound is C7H12O . It is a bicyclic compound, meaning it contains two rings .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps . The rhodium catalyst employed in the synthesis of this compound is notable for the incorporation of a flexible NHC-based pincer ligand, which is suggested to interconvert between mer- and fac-coordination modes to fulfill the orthogonal mechanistic demands of the two transformations .

Scientific Research Applications

Synthesis of Polyfunctional Glycosyl Derivatives

7-Oxabicyclo[4.2.0]octane is integral in synthesizing polyfunctional glycosyl derivatives of 2,7-dioxabicyclo[3.2.1]octane. These derivatives are crucial in creating biologically significant compounds, including insect pheromones, plant growth regulators, and carbohydrate series compounds. The oxabicyclo[3.2.1]octane framework serves as a starting point for synthesizing natural molecules in the pyran or furan series (Ievlev et al., 2016).

Asymmetric Synthesis of Derivatives

The compound facilitates the asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives through catalytic processes. These derivatives are produced in good yields, with high enantiomeric excesses, highlighting their synthetic utility and importance in creating complex molecular structures (Ishida et al., 2010).

Diastereoselective Construction

This compound is used in the diastereoselective construction of the 6-oxa-2-azabicyclo[3.2.1]octane scaffold from chiral α-hydroxyaldehyde derivatives. This construction process leads to the synthesis of derivatives with potential asymmetric applications, offering a new route for synthesizing structurally complex molecules (Mahía et al., 2017).

Generation of Various Complex Structures

This compound is involved in generating 7-oxabicyclo[2.2.1]heptanes and 8-oxabicyclo[3.2.1]octanes from C-glycosides. The process involves intramolecular cyclization reactions, demonstrating the compound's versatility in synthesizing various complex structures (Zou & Vembaiyan, 2013).

Efficient Synthesis in Natural Product Chemistry

The compound plays a crucial role in the efficient synthesis of oxabicyclo[3.2.1]octane ring systems. These systems are found in many natural products with significant biological activities, underlining their importance in natural product chemistry and drug discovery (Fu et al., 2015).

Mechanism of Action

The mechanism of action in the synthesis of 7-Oxabicyclo[4.2.0]octane involves a reaction sequence starting from terminal aryl alkynes. This sequence includes head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .

Properties

IUPAC Name

7-oxabicyclo[4.2.0]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-4-7-6(3-1)5-8-7/h6-7H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBXRAQKSXYXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30284472
Record name 7-Oxabicyclo[4.2.0]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278-38-6
Record name 7-Oxabicyclo[4.2.0]octane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37370
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Oxabicyclo[4.2.0]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30284472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Oxabicyclo[4.2.0]octane
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Reactant of Route 4
7-Oxabicyclo[4.2.0]octane
Reactant of Route 5
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Reactant of Route 6
7-Oxabicyclo[4.2.0]octane

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